3-Aminobenzamidine dihydrochloride hydrate is a chemical compound with the molecular formula CHClNO and a CAS number of 37132-68-6. It is a white to off-white crystalline powder that is soluble in water. This compound is primarily utilized in biochemical research and pharmaceutical applications due to its unique properties as an amidine derivative. The presence of amino and benzamidine functional groups contributes to its reactivity and biological activity, making it a valuable compound in various scientific fields .
3-Aminobenzamidine dihydrochloride hydrate finds its primary application in scientific research as a reactant for the synthesis of other chemicals. One documented example is its use in the creation of N-phenylamidines, which can act as selective inhibitors of human neuronal nitric oxide synthase (nNOS) []. This research highlights the potential of 3-Aminobenzamidine dihydrochloride hydrate as a building block for molecules with specific biological functions.
This compound exhibits notable biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential role in:
The synthesis of 3-Aminobenzamidine dihydrochloride hydrate typically involves the following methods:
3-Aminobenzamidine dihydrochloride hydrate has several applications across different fields:
Interaction studies involving 3-Aminobenzamidine dihydrochloride hydrate focus on its binding affinity and inhibitory effects on specific enzymes. Key findings include:
Several compounds share structural similarities with 3-Aminobenzamidine dihydrochloride hydrate. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| m-Aminobenzamidine hydrochloride | Amidine | Similar inhibition profile; less soluble |
| Benzamidine | Amidine | Known for broad-spectrum protease inhibition |
| 4-Aminobenzamidine dihydrochloride | Amidine | Increased potency against specific proteases |
3-Aminobenzamidine dihydrochloride hydrate stands out due to its specific inhibitory action on serine proteases, combined with favorable solubility characteristics that enhance its utility in laboratory settings. Its unique combination of functional groups allows for versatile applications in both research and therapeutic contexts .